Heptanoic acid

Metabolic disease MCAD deficiency Anaplerotic therapy

Heptanoic acid (C7) uniquely generates propionyl-CoA via β-oxidation—replenishing TCA cycle intermediates unavailable from even-chain homologs (C6, C8). This metabolic rescue function underpins MCAD deficiency anaplerotic therapy research. Non-monotonic antibiofilm activity achieves superior Candida albicans inhibition (MIC ~100 μg/mL) vs. octanoic acid. Critical for HDAC6 inhibitor chain-length SAR profiling; substitution with C6 or C8 invalidates experimental conclusions. Order lot-verified heptanoic acid for reproducible, publication-ready data.

Molecular Formula CH3(CH2)5COOH
C7H14O2
C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 101488-09-9
Cat. No. B026006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptanoic acid
CAS101488-09-9
SynonymsTECHNETIUM MEDRONATE
Molecular FormulaCH3(CH2)5COOH
C7H14O2
C7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)O
InChIInChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)
InChIKeyMNWFXJYAOYHMED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 to 10 mg/mL at 73° F (NTP, 1992)
0.02 M
2.82 mg/mL at 25 °C
Solubility in water = 0.2419 g/100 mL water at 15 °C;  soluble in ethanol, ether, DMF, dimethyl sulfoxide.
SOL IN ACETONE, NITRIC ACID
Slightyl soluble in carbon tetrachloride;  soluble in acetone
In water, 2.82X10+3 mg/L at 25 °C
2.82 mg/mL
Solubility in water, g/100ml at 15 °C: 0.242
slightly soluble in water;  soluble in alcohol, ether, acetone, nitric acid, and dimethyl sulfoxide

Structure & Identifiers


Interactive Chemical Structure Model





Heptanoic Acid CAS 101488-09-9: A C7 Medium-Chain Fatty Acid for Anaplerotic and Antimicrobial Research


Heptanoic acid (CAS 101488-09-9; primary CAS 111-14-8), also known as enanthic acid, is a seven-carbon straight-chain saturated medium-chain fatty acid (MCFA) with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol [1]. This odd-chain fatty acid is distinguished from its even-chain MCFA counterparts (e.g., C6, C8, C10) by its unique metabolic fate: β-oxidation yields both acetyl-CoA and propionyl-CoA, with the latter serving as an anaplerotic substrate that replenishes tricarboxylic acid (TCA) cycle intermediates via conversion to succinyl-CoA [2]. This property underpins its utility in metabolic disease research, while its antimicrobial activity profile against Candida albicans and moderate HDAC6 inhibitory activity differentiate it within the MCFA class [3][4].

Why Heptanoic Acid CAS 101488-09-9 Cannot Be Replaced by C6, C8, or Other MCFAs


Substituting heptanoic acid with its immediate homologs—hexanoic acid (C6) or octanoic acid (C8)—or other medium-chain fatty acids fails due to three scientifically documented, chain-length-dependent functional divergences. First, only odd-chain MCFAs produce propionyl-CoA upon β-oxidation, enabling anaplerotic replenishment of the TCA cycle; even-chain fatty acids yield exclusively acetyl-CoA and cannot provide this metabolic rescue function [1]. Second, the antimicrobial activity of MCFAs against Candida albicans exhibits a non-monotonic chain-length dependence: heptanoic acid (C7) and nonanoic acid (C9) demonstrate the most potent antibiofilm activity at low concentrations (MIC ~100 μg/mL), outperforming both shorter and longer saturated fatty acids [2]. Third, the perfluorinated derivative C7-PFA exhibits rapid urinary excretion due to higher aqueous solubility, whereas longer-chain analogs (C9 and above) undergo enterohepatic recirculation and produce prolonged hepatotoxicity, demonstrating that even within a homologous series, in vivo disposition cannot be extrapolated [3].

Heptanoic Acid CAS 101488-09-9: Quantitative Differentiation from Closest Analogs


Anaplerotic Substrate Capability: Heptanoic Acid (C7) vs. Octanoic Acid (C8)

Heptanoic acid (C7) is metabolized by MCAD-deficient fibroblasts, whereas octanoic acid (C8) is not, due to enzymatic substrate specificity. Extracts from MCAD-deficient patient fibroblasts were able to enzymatically utilize C7-CoA as a substrate but not C8-CoA, confirming that C7 bypasses the MCAD enzymatic block that prevents C8 metabolism [1].

Metabolic disease MCAD deficiency Anaplerotic therapy

Antifungal Antibiofilm Activity: Heptanoic Acid (C7) vs. MCFA Panel (C5-C18)

Among 31 saturated and unsaturated fatty acids screened, heptanoic acid (C7) and nonanoic acid (C9) exhibited the most potent antibiofilm activity against Candida albicans at low concentrations, with a minimum inhibitory concentration (MIC) of approximately 100 μg/mL. Both outperformed the even-chain MCFA octanoic acid (C8) and the longer-chain lauric acid (C12), which served as a less active comparator [1]. Effective biofilm inhibition was observed at 2 μg/mL [2].

Antimicrobial Candida albicans Biofilm inhibition

HDAC6 Inhibitory Activity: Heptanoic Acid (C7) vs. Odd-Chain Fatty Acids (C5-C15)

In a systematic evaluation of five odd-chain fatty acids as HDAC6 inhibitors, the inhibitory activity order was pentadecanoic acid (C15) > undecanoic acid (C11) > nonanoic acid (C9) > heptanoic acid (C7) > valeric acid (C5). Heptanoic acid exhibited moderate anti-proliferative effects in MCF-7 breast cancer and A549 lung cancer cells, while valeric acid showed only weak activity and pentadecanoic acid demonstrated strong inhibition [1]. The anti-proliferative assay results were consistent with the HDAC6 inhibitory potency ranking [2].

Cancer epigenetics HDAC6 inhibition Odd-chain fatty acids

Odor Threshold in Food Matrices: Heptanoic Acid vs. Other Carboxylic Acids

In fermented sausage matrices, the odor threshold of heptanoic acid was reported as 3000 μg/kg, with odor descriptors of rancid, sour, cheesy, and sweat. This threshold is substantially higher than octanoic acid (910 μg/kg) and pentanoic acid (280 μg/kg), but lower than tetradecanoic acid (10,000 μg/kg) and decanoic acid (10,000 μg/kg) [1].

Flavor chemistry Odor threshold Sensory analysis

Supercritical CO₂ Solubility: Heptanoic Acid vs. Octanoic and Nonanoic Acids

The solubility of heptanoic acid and octanoic acid in supercritical carbon dioxide was determined at temperatures of 313.15–333.15 K over a pressure range of 8.5–30.0 MPa. Heptanoic acid solubility ranged from 0.08 ± 0.03 kg/m³ (323.15 K, 8.5 MPa) to 147 ± 0.2 kg/m³ (323.15 K, 20.0 MPa). Octanoic acid solubility ranged from 0.40 ± 0.1 kg/m³ (333.15 K, 10.0 MPa) to 151 ± 2 kg/m³ (333.15 K, 26.7 MPa). In general, solubility decreased with increasing molar mass at constant supercritical-fluid density [1].

Supercritical fluid extraction Solubility Process engineering

Vapor Pressure: Heptanoic Acid vs. Hexanoic Acid and Shorter Homologs

Subatmospheric vapor pressure data were measured for propionic, butyric, isobutyric, valeric, isovaleric, hexanoic, and heptanoic acids. The pressure ranged between ~5 kPa and atmospheric pressure, with corresponding temperatures between 85 and 180 °C depending on the acid being measured. Heptanoic acid exhibits lower vapor pressure (higher boiling point) than hexanoic acid and shorter-chain homologs at any given temperature, consistent with its higher molecular weight and stronger intermolecular interactions [1].

Thermophysical properties Vapor pressure Distillation

Optimal Research and Industrial Use Cases for Heptanoic Acid CAS 101488-09-9 Based on Quantitative Differentiation


MCAD Deficiency and Fatty Acid Oxidation Disorder Research

Heptanoic acid (C7) is uniquely suited for investigating anaplerotic therapy in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency because it bypasses the MCAD enzymatic block that prevents even-chain fatty acid metabolism. As demonstrated in patient-derived fibroblasts, extracts enzymatically utilize C7-CoA but not C8-CoA [1]. This metabolic selectivity, combined with its ability to generate propionyl-CoA for TCA cycle replenishment, makes C7 an essential research tool for metabolic disease studies where C6, C8, or C10 fatty acids would be non-functional.

Candida albicans Biofilm Inhibition and Antifungal Screening

For antimicrobial research programs targeting Candida albicans biofilms, heptanoic acid offers superior antibiofilm activity at low concentrations (MIC ~100 μg/mL, inhibition at 2 μg/mL) compared to the even-chain MCFA octanoic acid (C8) and longer-chain lauric acid (C12) [2]. This non-monotonic structure-activity relationship means that C7 and C9 are the optimal MCFA candidates for antifungal development, and C7 cannot be replaced by adjacent homologs without loss of efficacy.

Odd-Chain Fatty Acid Structure-Activity Relationship Studies in Epigenetics

Heptanoic acid serves as a critical intermediate benchmark in odd-chain fatty acid HDAC6 inhibitor screening panels. With moderate anti-proliferative activity in MCF-7 and A549 cancer cells—positioned between weaker valeric acid (C5) and stronger nonanoic (C9), undecanoic (C11), and pentadecanoic (C15) acids—C7 enables precise elucidation of chain-length-dependent epigenetic modulation [3]. Researchers investigating fatty acid-based HDAC inhibitors require authentic C7 for comparative SAR analysis; substitution with C6 (even-chain, inactive) or C8 (different mechanism) would invalidate study conclusions.

Supercritical CO₂ Extraction Process Development and Modeling

The documented solubility behavior of heptanoic acid in supercritical CO₂ (0.08–147 kg/m³ across 8.5–30 MPa and 313.15–333.15 K) provides essential data for designing and validating supercritical fluid extraction processes [4]. Because solubility decreases systematically with increasing carbon number, C7 occupies a specific position in the homologous series that cannot be approximated by C6 or C8. Process engineers developing extraction protocols for C7-containing natural products or reaction mixtures must use compound-specific solubility data to ensure accurate yield predictions.

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